N-butyl-4-(2-nitrophenoxy)butan-1-amine
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Overview
Description
N-butyl-4-(2-nitrophenoxy)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group attached to a butanamine backbone, with a nitrophenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-(2-nitrophenoxy)butan-1-amine typically involves a multi-step process. One common method is the nucleophilic substitution reaction, where a butylamine reacts with a nitrophenoxybutane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-(2-nitrophenoxy)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The butylamine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are employed to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-butyl-4-(2-aminophenoxy)butan-1-amine, while oxidation can produce N-butyl-4-(2-nitrosophenoxy)butan-1-amine.
Scientific Research Applications
N-butyl-4-(2-nitrophenoxy)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-butyl-4-(2-nitrophenoxy)butan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the butylamine group can form covalent bonds with nucleophilic sites on the target molecules. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-butyl-4-(4-methyl-2-nitrophenoxy)butan-1-amine: This compound has a similar structure but with a methyl group on the phenoxy ring.
N-butyl-4-(2-aminophenoxy)butan-1-amine: This is the reduced form of N-butyl-4-(2-nitrophenoxy)butan-1-amine.
N-butyl-4-(2-nitrosophenoxy)butan-1-amine: This is the oxidized form of the compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the nitrophenoxy and butylamine groups allows for versatile chemical modifications and interactions with various molecular targets.
Properties
IUPAC Name |
N-butyl-4-(2-nitrophenoxy)butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-2-3-10-15-11-6-7-12-19-14-9-5-4-8-13(14)16(17)18/h4-5,8-9,15H,2-3,6-7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQZAZHPIYACJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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